molecular formula C48H41N5O4 B1593982 Adenosine, N-(triphenylmethyl)-5'-O-(triphenylmethyl)- CAS No. 31085-55-9

Adenosine, N-(triphenylmethyl)-5'-O-(triphenylmethyl)-

Cat. No. B1593982
CAS RN: 31085-55-9
M. Wt: 751.9 g/mol
InChI Key: YOQGEEYNQDRTDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenosine is an endogenous nucleoside formed by the breakdown of adenosine triphosphate (ATP). It plays a crucial role in energy transfer as well as signal transduction in the body . Triphenylmethyl, on the other hand, is a common protecting group used in organic synthesis .


Molecular Structure Analysis

Adenosine consists of an adenine attached to a ribose sugar molecule via a β-N9-glycosidic bond . Triphenylmethyl is a trivalent carbon atom attached to three phenyl groups . The specific structure of “Adenosine, N-(triphenylmethyl)-5’-O-(triphenylmethyl)-” would likely involve the attachment of the triphenylmethyl groups to the adenosine molecule, but without specific information, it’s difficult to provide a detailed analysis.


Chemical Reactions Analysis

Triphenylmethyl radicals are known to participate in a variety of chemical reactions, including homolytic cleavage and formation of C−H, C−OH, or C−X bonds . Adenosine, being a part of many biological molecules, is involved in numerous biochemical reactions .

Scientific Research Applications

Biological Roles and Applications

  • Molecular Functionality : Adenosine, as part of S-adenosylmethionine (SAM), plays a critical role in various biochemical processes. SAM acts as a major biological methyl donor in reactions catalyzed by methyltransferases. It's also used as a source of methylene, amino, ribosyl, and aminopropyl groups in various biosynthetic pathways, highlighting its diverse molecular functionality (Fontecave, Atta, & Mulliez, 2004).

  • Clinical Applications : Adenosine has several clinical applications. It's used in anesthesia to reduce neuropathic pain and hyperalgesia, akin to morphine or ketamine. It's also used in surgery to induce hypotension and in cardiology as a pulmonary vasodilator for pulmonary hypertension. Furthermore, adenosine assists in the diagnosis and treatment of paroxysmal supraventricular tachycardias and aids in the accurate diagnosis of coronary artery disease (Agteresch, Dagnelie, van den Berg, & Wilson, 1999).

  • Role in Retinal Vasculogenesis : Adenosine plays a significant role in neonatal dog inner retina during normal vasculogenesis and oxygen-induced retinopathy (OIR). It's implicated in the regulation of vascular development and may have therapeutic potential in conditions like retinopathy of prematurity (ROP) (Lutty, Merges, & McLeod, 2000).

  • Electrophysiological Impact : Adenosine acts as an antiarrhythmic agent with a very short half-life and specific membrane receptor-mediated effects. Its electrophysiological impact on the myocardium is significant, especially in managing cardiac arrhythmias (Lerman & Belardinelli, 1991).

  • Modulation of Innate Immune Response : Adenosine modulates innate immune responses during various inflammatory conditions, such as chronic diseases (cancer, asthma) and acute conditions (sepsis, acute lung injury). It exerts these effects by binding to different types of adenosine receptors on innate immune cells (Kumar & Sharma, 2009).

  • Tissue Function Regulation : Adenosine, as a product of adenine nucleotides dephosphorylation, regulates various physiological functions, including neurotransmission, vasodilation, proliferation, and cell death. It helps protect cells during stress conditions like ischemia (Borowiec, Lechward, Tkacz-Stachowska, & Składanowski, 2006).

  • Molecular Medicine Applications : Adenosine's role as a signaling molecule in molecular medicine is substantial. It functions as a molecular building block of the genetic code and is part of ATP, the universal energy currency of biological reactions. Adenosine signaling is crucial in therapies for conditions like supraventricular tachycardia (Eltzschig, 2013).

  • Purinergic Receptor Functions : Adenosine acts as a neuromodulator in brainstem cardiovascular control. It influences heart rate and blood pressure by acting on receptors in the nucleus tractus solitarii (NTS) and area postrema (Tseng, Biaggioni, Appalsamy, & Robertson, 1988).

Future Directions

Adenosine and its receptors are being studied for their potential therapeutic applications in various diseases, including cardiovascular diseases . The use of triphenylmethyl groups in the synthesis of complex organic molecules is also an active area of research . The specific compound “Adenosine, N-(triphenylmethyl)-5’-O-(triphenylmethyl)-” may have unique properties and applications that could be explored in future studies.

properties

IUPAC Name

(2R,3R,4S,5R)-2-[6-(tritylamino)purin-9-yl]-5-(trityloxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H41N5O4/c54-42-40(31-56-48(37-25-13-4-14-26-37,38-27-15-5-16-28-38)39-29-17-6-18-30-39)57-46(43(42)55)53-33-51-41-44(49-32-50-45(41)53)52-47(34-19-7-1-8-20-34,35-21-9-2-10-22-35)36-23-11-3-12-24-36/h1-30,32-33,40,42-43,46,54-55H,31H2,(H,49,50,52)/t40-,42-,43-,46-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQGEEYNQDRTDY-QQJAHVSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H]([C@@H]([C@H](O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H41N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

751.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adenosine, N-(triphenylmethyl)-5'-O-(triphenylmethyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adenosine, N-(triphenylmethyl)-5'-O-(triphenylmethyl)-
Reactant of Route 2
Reactant of Route 2
Adenosine, N-(triphenylmethyl)-5'-O-(triphenylmethyl)-
Reactant of Route 3
Reactant of Route 3
Adenosine, N-(triphenylmethyl)-5'-O-(triphenylmethyl)-
Reactant of Route 4
Adenosine, N-(triphenylmethyl)-5'-O-(triphenylmethyl)-
Reactant of Route 5
Adenosine, N-(triphenylmethyl)-5'-O-(triphenylmethyl)-
Reactant of Route 6
Reactant of Route 6
Adenosine, N-(triphenylmethyl)-5'-O-(triphenylmethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.